Potassium, butyl- Potassium, butyl-
Brand Name: Vulcanchem
CAS No.: 6231-20-5
VCID: VC20677098
InChI: InChI=1S/C4H9.K/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1
SMILES:
Molecular Formula: C4H9K
Molecular Weight: 96.21 g/mol

Potassium, butyl-

CAS No.: 6231-20-5

Cat. No.: VC20677098

Molecular Formula: C4H9K

Molecular Weight: 96.21 g/mol

* For research use only. Not for human or veterinary use.

Potassium, butyl- - 6231-20-5

Specification

CAS No. 6231-20-5
Molecular Formula C4H9K
Molecular Weight 96.21 g/mol
IUPAC Name potassium;butane
Standard InChI InChI=1S/C4H9.K/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1
Standard InChI Key ITLLXWBIHNIKCI-UHFFFAOYSA-N
Canonical SMILES CCC[CH2-].[K+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Potassium tert-butoxide consists of a potassium cation (K⁺) bonded to a tert-butoxide anion [(CH₃)₃CO⁻]. The tert-butoxide group’s bulky tertiary carbon configuration confers steric hindrance, influencing its reactivity and solubility. The compound is systematically named potassium 2-methylpropan-2-olate (IUPAC) .

Crystallographic and Cluster Structure

In the solid state, potassium tert-butoxide adopts a tetrameric cubane-like cluster structure, [tBuOK]₄, stabilized by potassium-oxygen interactions . X-ray crystallography reveals that sublimation of the compound from tetrahydrofuran (THF) yields this cubane arrangement, where each potassium atom coordinates with three oxygen atoms from adjacent tert-butoxide groups . In polar solvents like dimethyl sulfoxide (DMSO), the cluster dissociates into solvent-separated ion pairs (e.g., K(DMSO)ₓ⁺ and tBuO⁻), enhancing its basicity compared to nonpolar media .

Table 1: Key Physical Properties of Potassium tert-Butoxide

PropertyValueSource
Molecular FormulaC₄H₉KO
Molecular Weight112.21 g/mol
CAS Number865-47-4
Melting PointSublimes at ~220°C
SolubilitySoluble in THF, DMSO, ethers
Basicity (pKa of conjugate acid)~17 (in H₂O)

Synthesis and Purification Methods

Industrial and Laboratory Synthesis

Potassium tert-butoxide is synthesized via the reaction of anhydrous tert-butyl alcohol with metallic potassium :
\text{(CH₃)₃COH + K → (CH₃)₃COK + \frac{1}{2} H₂}
The exothermic reaction is conducted under inert atmospheres to prevent oxidation or moisture ingress. Commercial samples are often stabilized in solutions (e.g., THF) to mitigate degradation, though in situ preparation is preferred in research settings to ensure purity .

Purification Techniques

Sublimation under reduced pressure (≤220°C) yields high-purity crystalline solids . Residual tert-butanol is removed by azeotropic distillation with benzene or toluene, while recrystallization from pentane/THF mixtures eliminates ionic impurities .

Reactivity and Mechanistic Insights

Basicity and Deprotonation Reactions

Potassium tert-butoxide’s strong basicity facilitates the deprotonation of weakly acidic substrates (e.g., alcohols, amines). For instance, it abstracts β-hydrogens from esters to form enolates, pivotal in aldol condensations :
RCOOR’ + tBuOK → RC(O⁻)OK + R’OH\text{RCOOR' + tBuOK → RC(O⁻)OK + R'OH}
In nonpolar solvents, its clustered structure reduces reactivity, whereas polar aprotic solvents enhance ionization and base strength .

Role in Elimination Reactions

The compound promotes E2 elimination, converting alkyl halides to alkenes. Its steric bulk favors less substituted transition states, contrasting with smaller bases like hydroxide . For example:
(CH₃)₃CBr + tBuOK → (CH₃)₂C=CH₂ + KBr + tBuOH\text{(CH₃)₃CBr + tBuOK → (CH₃)₂C=CH₂ + KBr + tBuOH}

Industrial and Pharmaceutical Applications

Polymerization Initiator

In polymer chemistry, potassium tert-butoxide initiates anionic polymerization of monomers like butyl acrylate, producing narrow-dispersity polymers . Its role in microemulsion polymerization enables the synthesis of latex particles <40 nm, critical for high-performance coatings .

Pharmaceutical Synthesis

Potassium tert-butoxide is employed in prodrug synthesis, such as phosphorylating N-hydroxymethyl compounds to enhance bioavailability . For example, it facilitates the preparation of antiviral prodrugs by forming phosphoester linkages .

Table 2: Applications in Organic Synthesis

ApplicationMechanismExample Reaction
Enolate FormationDeprotonation of carbonylsKetone → Enolate
Alkene SynthesisE2 EliminationAlkyl halide → Alkene
Nucleophilic SubstitutionDisplacement of leaving groupsRX + tBuOK → R-OtBu + KX

Comparative Analysis with Related Bases

Potassium tert-Butoxide vs. Lithium Diisopropylamide (LDA)

While LDA (pKa ~36) is stronger, potassium tert-butoxide’s solubility in nonpolar solvents makes it preferable for reactions requiring mild conditions .

Potassium tert-Butoxide vs. n-Butyllithium

n-Butyllithium (pKa ~50) is significantly more basic but pyrophoric. Potassium tert-butoxide offers safer handling for moderate deprotonations .

Recent Advances and Research Directions

Solvent Effects on Reactivity

Recent studies explore solvent additives (e.g., 18-crown-6) to modulate cluster dissociation, enhancing reaction rates in THF .

Sustainable Synthesis Methods

Green chemistry approaches aim to replace benzene in purification with cyclopentyl methyl ether, reducing toxicity .

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